molecular formula C8H14N2O2 B12985791 Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone

Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B12985791
M. Wt: 170.21 g/mol
InChI Key: FEVSTRHVYUAYMR-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both azetidine and pyrrolidine rings, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is not fully understood. it is known to interact with specific molecular targets and pathways, such as the activation of protein kinase C (PKC) and the subsequent activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone is unique due to its combination of azetidine and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

azetidin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C8H14N2O2/c11-7-1-2-10(5-7)8(12)6-3-9-4-6/h6-7,9,11H,1-5H2

InChI Key

FEVSTRHVYUAYMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2CNC2

Origin of Product

United States

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